1-Dehydromegesterol acetate

CAS No.: 982-89-8

Cat. No.: VC2453088

Molecular Formula: C24H30O4

Molecular Weight: 382.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 982-89-8 |

|---|---|

| Molecular Formula | C24H30O4 |

| Molecular Weight | 382.5 g/mol |

| IUPAC Name | [(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl] acetate |

| Standard InChI | InChI=1S/C24H30O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h6,9,12-13,18-20H,7-8,10-11H2,1-5H3/t18-,19+,20+,22-,23+,24+/m1/s1 |

| Standard InChI Key | KWFVYECGPYJCJR-GQFGMJRRSA-N |

| Isomeric SMILES | CC1=C[C@H]2[C@@H]3CC[C@@]([C@]3(CC[C@@H]2[C@@]4(C1=CC(=O)C=C4)C)C)(C(=O)C)OC(=O)C |

| SMILES | CC1=CC2C3CCC(C3(CCC2C4(C1=CC(=O)C=C4)C)C)(C(=O)C)OC(=O)C |

| Canonical SMILES | CC1=CC2C3CCC(C3(CCC2C4(C1=CC(=O)C=C4)C)C)(C(=O)C)OC(=O)C |

Introduction

BASIC IDENTIFICATION AND CLASSIFICATION

1-Dehydromegesterol acetate is a steroid compound with the Chemical Abstracts Service (CAS) registry number 982-89-8. It belongs to the broader class of steroid compounds, specifically related to pregnane derivatives with modifications at multiple positions. The compound is classified for research use only according to commercial suppliers, with no current approved therapeutic applications documented in the available literature.

The compound can be identified through several standardized chemical identifiers, including:

| Identifier Type | Value |

|---|---|

| CAS Number | 982-89-8 |

| Molecular Formula | C₂₄H₃₀O₄ |

| Molecular Weight | 382.5 g/mol |

| IUPAC Name | [(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl] acetate |

STRUCTURAL CHARACTERISTICS

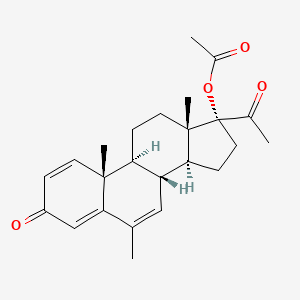

Molecular Structure and Properties

1-Dehydromegesterol acetate possesses a complex steroid skeleton with multiple chiral centers and functional groups. Its molecular formula C₂₄H₃₀O₄ indicates a high degree of unsaturation, which contributes to its distinct chemical properties. The compound features:

-

A cyclopentanoperhydrophenanthrene ring system (steroid nucleus)

-

An acetyl group at the 17-position

-

An acetate ester functional group

-

A 3-oxo (ketone) group

-

Multiple methyl substituents (at positions 6, 10, and 13)

-

A specific three-dimensional configuration indicated by the stereochemical descriptors in its IUPAC name

The structural representation can be described using standardized notations including:

-

InChI: InChI=1S/C24H30O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h6,9,12-13,18-20H,7-8,10-11H2,1-5H3/t18-,19+,20+,22-,23+,24+/m1/s1

-

SMILES: CC1=CC2C3CCC(C3(CCC2C4(C1=CC(=O)C=C4)C)C)(C(=O)C)OC(=O)C

These notations encode the complete structural information including stereochemistry, which is essential for proper identification and characterization of the compound.

Comparison with Related Compounds

1-Dehydromegesterol acetate bears structural similarity to megestrol acetate (CAS: 595-33-5), a synthetic progestin used clinically as an antineoplastic agent and for treatment of anorexia and cachexia . The primary structural difference lies in the degree of unsaturation:

| Compound | Molecular Formula | Molecular Weight | Structural Distinction |

|---|---|---|---|

| 1-Dehydromegesterol acetate | C₂₄H₃₀O₄ | 382.5 g/mol | Contains additional unsaturation |

| Megestrol acetate | C₂₄H₃₂O₄ | 384.5 g/mol | Contains two more hydrogen atoms |

This structural difference of two hydrogen atoms indicates that 1-dehydromegesterol acetate likely contains an additional double bond compared to megestrol acetate, which could significantly affect its biological activity and physicochemical properties .

ANALYTICAL METHODS AND CHARACTERIZATION

Based on standard practices for steroid analysis, 1-dehydromegesterol acetate would likely be characterized and analyzed using:

-

High-Performance Liquid Chromatography (HPLC)

-

Mass Spectrometry (MS)

-

Nuclear Magnetic Resonance (NMR) spectroscopy

-

Infrared (IR) spectroscopy

-

X-ray crystallography (for definitive stereochemical characterization)

The search results indicate that the compound has been sufficiently characterized to establish its chemical identity, as evidenced by the detailed structural information provided, including stereochemical designations and standard chemical identifiers.

RESEARCH GAPS AND FUTURE DIRECTIONS

The limited information available specifically about 1-dehydromegesterol acetate in the search results suggests several research gaps and potential future directions:

-

Comparative pharmacological studies between 1-dehydromegesterol acetate and megestrol acetate

-

Investigation of potential unique biological activities

-

Exploration of its potential as a synthetic intermediate

-

Development of specific analytical methods for its detection and quantification

-

Structure-activity relationship studies examining the impact of the additional unsaturation

These research directions would contribute valuable information to the understanding of steroid pharmacology and potentially identify novel applications for this compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume